3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12Br2OS |
|---|---|
Molecular Weight |
352.09 g/mol |
IUPAC Name |
3-(3,5-dibromophenyl)-2-methylthiolan-3-ol |
InChI |
InChI=1S/C11H12Br2OS/c1-7-11(14,2-3-15-7)8-4-9(12)6-10(13)5-8/h4-7,14H,2-3H2,1H3 |
InChI Key |
HYDWTGZUKWWISR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1)(C2=CC(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Comprehensive Spectroscopic and Chromatographic Characterization of 3 3,5 Dibromophenyl 2 Methylthiolan 3 Ol
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Composition
High-resolution mass spectrometry is a cornerstone technique for the determination of the elemental composition of a molecule with high accuracy and precision. By providing a precise mass measurement, HRMS allows for the calculation of a molecular formula, which is a critical first step in the identification of a compound like 3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol.
While specific experimental data for this compound is not widely available in the public domain, the following sections describe how these techniques would be applied for its characterization.
Ionization Techniques and Their Applicability (e.g., ESI-MS, APCI-MS)
The choice of ionization technique is crucial for the successful analysis of this compound. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two of the most common soft ionization methods that would be suitable.
Electrospray Ionization (ESI-MS): This technique is particularly well-suited for polar molecules and those that can be readily ionized in solution. Given the presence of a hydroxyl group, this compound would be expected to ionize efficiently in positive ion mode through protonation of the hydroxyl group or the sulfur atom, forming the [M+H]⁺ ion. In negative ion mode, deprotonation of the hydroxyl group could lead to the [M-H]⁻ ion. The high sensitivity of ESI would be advantageous, especially for trace-level analysis.
Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is generally used for less polar to moderately polar compounds. For this compound, APCI could also be a viable option, particularly if ESI proves to be inefficient. Ionization in APCI typically occurs via proton transfer from the reagent gas, leading to the [M+H]⁺ ion.
A hypothetical data table for the expected ions in HRMS is presented below:
| Ion Species | Calculated m/z |
| [M+H]⁺ | 352.9215 |
| [M+Na]⁺ | 374.8034 |
| [M-H]⁻ | 350.9058 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation. By isolating a precursor ion (e.g., the [M+H]⁺ ion of this compound) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides a wealth of information about the molecule's connectivity.
For this compound, key fragmentation pathways would likely involve:
Loss of a water molecule (H₂O) from the protonated molecular ion.
Cleavage of the C-S bond in the thiolane ring.
Fission of the bond between the phenyl ring and the thiolane ring.
Loss of the methyl group.
Analysis of these fragments would allow for the confirmation of the different structural motifs within the molecule.
Trapped Ion Mobility Spectrometry (TIMS) for Molecular Conformation and Collision Cross Section (CCS) Determination
Trapped Ion Mobility Spectrometry (TIMS) offers an additional dimension of separation based on the size, shape, and charge of an ion. This technique measures an ion's collision cross section (CCS), which is a key physical property reflecting its three-dimensional structure in the gas phase.
For this compound, which may exist as different stereoisomers, TIMS could potentially separate these isomers based on their different spatial arrangements, which would lead to distinct CCS values. This information is highly valuable for stereochemical analysis and can aid in the confident identification of specific isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the determination of the precise structure of an organic molecule in solution. Through a suite of 1D and 2D NMR experiments, the connectivity of atoms and the stereochemical relationships between them can be established.
Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
A comprehensive NMR analysis of this compound would involve several experiments:
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
Correlation Spectroscopy (COSY): Reveals proton-proton coupling networks, helping to identify adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are close in space, which is essential for determining the relative stereochemistry.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is provided below. Actual values would be determined experimentally.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 7.8 | 120 - 135 |
| CH-S | 3.0 - 3.5 | 40 - 50 |
| CH₂ | 1.8 - 2.5 | 25 - 40 |
| CH₃ | 1.2 - 1.6 | 15 - 25 |
| C-OH | - | 70 - 80 |
| C-Br | - | 122 - 125 |
Stereochemical Assignment through Spin-Spin Coupling Constant Analysis and Chemical Shift Anisotropy
The thiolane ring of this compound contains chiral centers, leading to the possibility of multiple stereoisomers. The relative stereochemistry can be determined through detailed analysis of NMR data.
Spin-Spin Coupling Constants (J-values): The magnitude of the coupling constant between protons on adjacent carbons in the thiolane ring is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these J-values from the ¹H NMR spectrum, the relative stereochemistry of the substituents on the ring can be inferred.
Chemical Shift Anisotropy: The spatial arrangement of the bulky 3,5-dibromophenyl group will influence the chemical shifts of nearby protons and carbons due to anisotropic effects. These subtle differences in chemical shifts, often revealed in high-field NMR, can provide further evidence for a particular stereochemical assignment, especially when combined with data from NOESY experiments.
By integrating the data from this array of powerful analytical techniques, a complete and unambiguous structural and stereochemical assignment of this compound can be achieved.
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy has become an indispensable tool for determining the absolute configurations and predominant conformations of chiral molecules. nih.gov This technique is particularly valuable in pharmaceutical research for the characterization of chiral drugs. nih.gov
Experimental and Theoretical Electronic Circular Dichroism (ECD) Spectra Analysis
Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for establishing the absolute configuration of chiral compounds that possess UV-Vis absorbing chromophores. mdpi.com The process involves comparing experimentally obtained ECD spectra with those predicted by quantum chemical calculations. mdpi.comnih.gov
The Cotton effects observed in an ECD spectrum are influenced by the chiral centers surrounding the chromophores. mdpi.com For complex molecules, theoretical calculations using methods like time-dependent density functional theory (TDDFT) are essential for an unambiguous assignment of the absolute configuration. nih.gov These calculations can predict the ECD spectra for different stereoisomers, and a match with the experimental spectrum confirms the absolute configuration of the synthesized compound. nih.gov It is important to note that empirical rules derived from simpler molecules may not be applicable to more complex structures, highlighting the necessity of theoretical calculations. nih.gov In some cases, the absolute configuration of enantiomers can be empirically established by comparing their ECD properties to those of structurally similar chiral analogs whose stereochemistry has been previously determined. mdpi.com
Advanced Chromatographic Separation Techniques
Advanced chromatographic techniques are essential for the analysis and purification of complex chemical compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are pivotal in ensuring the purity and separating the isomers of such compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating diastereomers and enantiomers, which is crucial for preparing enantiopure compounds and determining their absolute configurations. mdpi.com The separation of isomers can be achieved on both analytical and semi-preparative scales. mdpi.com
The separation of enantiomers is effectively achieved using chiral stationary phases (CSPs) in HPLC. researchgate.net Polysaccharide-based CSPs are widely used for the liquid-phase separation of enantiomers. mdpi.commdpi.com The choice of CSP and mobile phase is critical for achieving good separation. researchgate.net For instance, amylose-based Chiralpak IA and cellulose-based Chiralpak IB are common CSPs used for resolving chiral compounds. mdpi.com The interactions between the enantiomers and the CSP, which can include hydrogen bonding, π-π interactions, and steric effects, are responsible for the chiral recognition and separation. researchgate.net The efficiency of the separation is often evaluated based on the separation factor (α) and resolution factor (Rs). mdpi.com
Table 1: Examples of Chiral Stationary Phases and Their Applications
| Chiral Stationary Phase | Type | Typical Application |
| Chiralpak IA | Amylose-based | Enantioseparation of various chiral compounds, including pharmaceuticals. mdpi.com |
| Chiralpak IB | Cellulose-based | Resolution of enantiomers of atropisomeric compounds. mdpi.com |
| Chiral-AGP | α1-acid glycoprotein-based | Enantiomeric purity analysis of drugs. mdpi.com |
| Whelk-O1 | Pirkle-type | Resolution of mandelic acid derivatives. researchgate.net |
For compounds containing thiol groups, which may exhibit poor chromophoric properties, derivatization is often employed to enhance their detection by UV or fluorescence detectors in HPLC. nih.govdiva-portal.org This involves reacting the thiol group with a derivatizing agent to form a product with strong UV absorption or fluorescence. nih.gov
Pre-column derivatization involves reacting the analyte with the derivatizing agent before injection into the HPLC system. Reagents like monobromobimane (B13751) (MBB) can be used for the automated pre-column derivatization of thiols, allowing for their determination with high reproducibility and sensitivity using fluorescence detection. mdpi.com Another reagent, 4,4'-dithiodipyridine (DTDP), reacts rapidly with thiols to form stable derivatives that can be analyzed by HPLC-MS/MS. acs.orgacs.org
Post-column derivatization , although less common, can also be utilized. The choice of derivatization reagent depends on its reactivity, selectivity, and the spectroscopic properties of the resulting derivative. nih.gov
Table 2: Common Derivatization Reagents for Thiols in HPLC
| Reagent | Derivatization Type | Detection Method | Key Features |
| Monobromobimane (MBB) | Pre-column | Fluorescence | Enables automated derivatization with high sensitivity. mdpi.com |
| 4,4'-dithiodipyridine (DTDP) | Pre-column | UV/MS | Reacts rapidly with thiols at wine pH to form stable derivatives. acs.orgacs.org |
| 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's Reagent) | Pre-column | UV-Vis (Spectrophotometric) | Commonly used for the spectrophotometric determination of thiols. acs.org |
| N-substituted maleimides | Pre-column | UV/Electrochemical | Contains a functional group that reacts with the thiol group. nih.gov |
| Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) | Pre-column | Fluorescence | Requires a derivatization step before separation by reverse-phase HPLC. diva-portal.org |
Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid and High-Resolution Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. While specific applications of UHPLC for this compound are not detailed in the provided context, the principles of UHPLC suggest it would offer significant advantages in terms of analysis speed and efficiency for this compound.
Hyphenated Analytical Systems for Comprehensive Characterization
Following a comprehensive search of scientific literature, no specific experimental data was found for the analytical characterization of the compound this compound using the hyphenated techniques of LC-MS/MS, LC-HRMS, LC-NMR, or LC-SPE-NMR. The following sections describe the general principles and potential application of these techniques for the structural elucidation and analysis of such a compound, based on established methodologies for analogous chemical structures, such as other brominated organic compounds and substituted heterocyclic molecules.
LC-MS/MS and LC-HRMS for Complex Mixture Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS) are powerful techniques for the separation, detection, and identification of individual components within complex mixtures. For a novel compound like this compound, these methods would be indispensable for its characterization, particularly in reaction mixtures or environmental samples.
In a hypothetical LC-MS/MS analysis, the molecule would first be separated from other components on a suitable liquid chromatography column. Upon entering the mass spectrometer, it would be ionized, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The presence of the two bromine atoms would produce a characteristic isotopic pattern in the mass spectrum for the parent ion, with three peaks in an approximate 1:2:1 ratio due to the natural abundances of the 79Br and 81Br isotopes.
Tandem mass spectrometry (MS/MS) would involve selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate specific fragment ions. The fragmentation pattern provides structural information. For instance, fragmentation could involve the loss of a water molecule (-H₂O) from the tertiary alcohol, cleavage of the methyl group (-CH₃), or breaking of the thiolane ring. High-resolution mass spectrometry would provide highly accurate mass measurements for both parent and fragment ions, allowing for the determination of elemental composition and further confirming the compound's identity.
Table 1: Predicted LC-MS/MS Parameters and Fragments for this compound (Note: This table is predictive and based on general fragmentation principles, as no experimental data is publicly available.)
| Parameter | Predicted Value/Fragment | Structural Rationale |
| Ionization Mode | ESI Positive/Negative | Dependent on pH and functional groups. |
| Parent Ion [M+H]⁺ | m/z 366.94 | C₁₁H₁₃Br₂OS⁺ |
| Isotopic Pattern | 1:2:1 | Presence of two bromine atoms. |
| Major Fragment 1 | [M+H - H₂O]⁺ | Loss of the hydroxyl group as water. |
| Major Fragment 2 | [M+H - CH₃]⁺ | Loss of the methyl group at C-2. |
| Major Fragment 3 | C₇H₅Br₂⁺ | Fragment corresponding to the dibromophenyl group. |
LC-NMR and LC-SPE-NMR for On-Line Structural Elucidation
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and its variant, LC-Solid Phase Extraction-NMR (LC-SPE-NMR), offer the capability to acquire NMR spectra of compounds directly as they elute from the LC column. This is particularly valuable for unstable compounds or for complex mixtures where isolation is challenging.
For this compound, LC-NMR could provide unambiguous structural confirmation. After chromatographic separation, the peak corresponding to the compound would be directed into the NMR flow cell. ¹H NMR spectra would reveal the chemical shifts and coupling constants for the protons in the molecule, including the aromatic protons on the dibromophenyl ring, the diastereotopic protons of the thiolane ring, and the methyl group protons. The integration of these signals would confirm the number of protons in each environment.
Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be performed to establish connectivity between protons and their attached carbons. For instance, COSY would show correlations between adjacent protons in the thiolane ring, while HSQC would link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
LC-SPE-NMR is an advancement where separated peaks are trapped on individual solid-phase cartridges. These cartridges can then be washed to remove the protonated LC mobile phase and eluted with a deuterated solvent directly into the NMR spectrometer. This process significantly improves sensitivity and allows for longer acquisition times for more detailed NMR experiments, which would be crucial for determining the full stereochemistry of the chiral centers in this compound.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and based on general NMR principles, as no experimental data is publicly available.)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| Aromatic-H | 7.5 - 7.8 | m | Protons on the dibromosubstituted phenyl ring. |
| Thiolane-H (C4, C5) | 2.0 - 3.5 | m | Diastereotopic methylene (B1212753) protons of the thiolane ring. |
| Thiolane-H (C2) | 3.5 - 4.0 | q | Methine proton adjacent to the sulfur and methyl group. |
| Methyl-H | 1.3 - 1.6 | d | Methyl group protons coupled to the C2 proton. |
| Hydroxyl-H | 1.5 - 2.5 | s (broad) | Tertiary alcohol proton, may exchange. |
Mechanistic Investigations and Reactivity Studies of 3 3,5 Dibromophenyl 2 Methylthiolan 3 Ol
Reaction Pathways of the Hydroxyl Group
The tertiary alcohol functionality at the C3 position is a key site for chemical modification, though its reactivity is influenced by steric hindrance from the adjacent 3,5-dibromophenyl and 2-methyl groups.
Selective Oxidation and Reduction Methodologies
Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions that typically oxidize primary and secondary alcohols. This is because they lack a hydrogen atom on the carbinol carbon (the carbon bearing the hydroxyl group), which is necessary for the formation of a carbonyl group through conventional oxidation mechanisms.
Attempted oxidation with common oxidizing agents such as chromic acid (H₂Cr₂O₇), potassium permanganate (B83412) (KMnO₄), or pyridinium (B92312) chlorochromate (PCC) is not expected to yield a ketone. Under harsh conditions, such as high temperatures and strong oxidizing agents, cleavage of carbon-carbon bonds may occur, leading to a complex mixture of degradation products.
Reduction: The tertiary hydroxyl group itself is not susceptible to reduction. However, other parts of the molecule could potentially be reduced. For instance, catalytic hydrogenation might reduce the aromatic ring under forcing conditions, though this is generally a difficult transformation. More relevant would be reductive processes that first involve the conversion of the hydroxyl group into a better leaving group.
Nucleophilic Substitution and Elimination Reactions
The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution or elimination reactions to occur, it must first be converted into a better leaving group. This is typically achieved through protonation in a strong acidic medium or by conversion to a sulfonate ester or an alkyl halide.
Nucleophilic Substitution (S N 1): Given the tertiary nature of the carbinol carbon, nucleophilic substitution is expected to proceed via an S N 1 mechanism. libretexts.org Protonation of the hydroxyl group by a strong acid (e.g., HBr, HCl) forms a good leaving group, water. Departure of the water molecule generates a relatively stable tertiary carbocation. This carbocation is further stabilized by resonance with the adjacent phenyl ring. Subsequent attack by a nucleophile (e.g., Br⁻, Cl⁻) yields the substitution product.
Table 1: Potential S N 1 Reactions of the Hydroxyl Group
| Reagent(s) | Expected Product | Mechanism |
|---|---|---|
| Concentrated HBr | 3-Bromo-3-(3,5-dibromophenyl)-2-methylthiolane | S N 1 |
| Concentrated HCl | 3-Chloro-3-(3,5-dibromophenyl)-2-methylthiolane | S N 1 |
| Thionyl Chloride (SOCl₂) | 3-Chloro-3-(3,5-dibromophenyl)-2-methylthiolane | S N i (internal nucleophilic substitution) |
Elimination (E1): In the presence of a strong, non-nucleophilic acid (e.g., H₂SO₄, H₃PO₄) and heat, the intermediate carbocation can undergo elimination of a proton from an adjacent carbon to form an alkene. masterorganicchemistry.com This process, known as dehydration, would compete with the S N 1 reaction. masterorganicchemistry.com Due to the substitution pattern of the thiolane ring, two potential alkene products could be formed. According to Zaitsev's rule, the more substituted alkene is generally the major product. masterorganicchemistry.com
Chemical Transformations of the Thiolane Ring System
The thiolane ring, a saturated five-membered heterocycle containing a sulfur atom, possesses its own distinct reactivity, primarily centered around the nucleophilic sulfur atom.
Sulfur Oxidation and Related Reactivity (e.g., S-oxides, S,S-dioxides)
The sulfur atom in the thiolane ring is in a low oxidation state and is susceptible to oxidation. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common and well-documented transformation. organic-chemistry.orgnih.gov
Formation of S-oxide (Sulfoxide): Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), is expected to oxidize the sulfide (B99878) to a sulfoxide (B87167). This introduces a chiral center at the sulfur atom, leading to the possibility of diastereomers.
Formation of S,S-dioxide (Sulfone): The use of a stronger oxidizing agent or an excess of the oxidizing agent will further oxidize the sulfoxide to the corresponding sulfone. organic-chemistry.org The resulting sulfone is generally a stable, crystalline solid. The electron-withdrawing nature of the sulfone group can significantly alter the reactivity of the rest of the molecule, particularly by acidifying the protons on the adjacent carbon atoms (α-protons).
Table 2: Potential Oxidation Reactions of the Thiolane Sulfur
| Reagent(s) | Expected Product |
|---|---|
| H₂O₂ (1 equivalent) | 3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol 1-oxide |
| m-CPBA (1 equivalent) | This compound 1-oxide |
| H₂O₂ (excess) | This compound 1,1-dioxide |
Ring-Opening and Ring-Contraction/Expansion Reactions
The saturated thiolane ring is generally stable. However, under certain conditions, ring-opening reactions can be induced. These reactions often involve the sulfur atom acting as an internal nucleophile or being attacked by external reagents.
Reductive Cleavage: Treatment with reducing agents like Raney nickel can lead to the desulfurization and reductive cleavage of the carbon-sulfur bonds, resulting in a linear alkane chain. In this case, it would likely produce a substituted pentanol (B124592) derivative.
Electrophile-Induced Ring Opening: Strong electrophiles can attack the sulfur atom, leading to the formation of a sulfonium (B1226848) ion. This can activate the ring towards nucleophilic attack, resulting in ring opening. For instance, reaction with alkyl halides could form a sulfonium salt, which could then be opened by a nucleophile.
Electrophilic and Nucleophilic Attacks on the Thiolane Heterocycle
Electrophilic Attack: The primary site of electrophilic attack on the thiolane ring is the lone pair of electrons on the sulfur atom. As mentioned, this can lead to the formation of sulfonium salts. The carbon skeleton of the saturated thiolane ring is generally not susceptible to electrophilic attack.
Nucleophilic Attack: The carbon atoms of the thiolane ring are not electrophilic and are therefore resistant to nucleophilic attack. However, the introduction of electron-withdrawing groups, such as a sulfone group at the sulfur atom, can activate the adjacent α-carbons, making their protons acidic and allowing for deprotonation by a strong base. The resulting carbanion can then react with electrophiles.
Reactivity of the Dibromophenyl Moiety in Cross-Coupling and Functionalization Reactions
The synthetic utility of this compound is largely defined by the reactivity of its 3,5-dibromophenyl group. Aryl bromides are valuable precursors in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com The reactivity of the C-Br bonds in this compound is expected to be comparable to other non-symmetric dibromobenzenes, which are known to participate in a variety of powerful synthetic transformations. rsc.org
The palladium-catalyzed Suzuki-Miyaura coupling is one of the most effective methods for forming C(sp²)–C(sp²) bonds, owing to the stability and low toxicity of the organoboron reagents used. nih.gov The dibromophenyl moiety of the title compound is an excellent substrate for such reactions. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Given the equivalence of the two bromine atoms at the 3- and 5-positions, initial monocoupling can be achieved, followed by a second, different coupling reaction, allowing for the synthesis of unsymmetrical, trisubstituted aromatic derivatives. Studies on similarly structured polyhalogenated pyridines and benzenes have demonstrated that regioselective and stepwise functionalization is feasible, often controlled by steric and electronic factors of the incoming coupling partner or directing groups. rsc.orgbeilstein-journals.org
Another significant transformation is the Heck reaction, which couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle and is highly effective for aryl bromides. libretexts.orgnih.gov The intramolecular variant of the Heck reaction is particularly powerful for constructing cyclic systems. wikipedia.org Similarly, the Sonogashira coupling reaction, which joins the aryl bromide with a terminal alkyne, can be employed to introduce alkynyl functionalities. organic-chemistry.org This reaction is typically catalyzed by a combination of palladium and copper(I) salts. researchgate.netrsc.orgorganic-chemistry.org The reactivity of aryl halides in these palladium-catalyzed reactions generally follows the order I > Br > Cl, making the dibromo functionality of the title compound well-suited for these transformations. libretexts.org
Beyond palladium catalysis, the bromine atoms can be activated through halogen-metal exchange, for instance, using organolithium or Grignard reagents. This creates a nucleophilic aryl species that can react with a wide range of electrophiles, providing an alternative route for functionalization. researchgate.net
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temperature |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf) | PPh₃, XPhos, or SPhos | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, or THF/H₂O | 80-120 °C |
| Heck | Pd(OAc)₂ or Pd/C | P(o-tolyl)₃ or PPh₃ | Et₃N, K₂CO₃, or KOAc | DMF, Acetonitrile, or Toluene | 100-140 °C |
| Sonogashira | PdCl₂(PPh₃)₂ and CuI | PPh₃ or P(t-Bu)₃ | Et₃N or HN(i-Pr)₂ | THF, Toluene, or DMF | Room Temp. to 100 °C |
Photochemical and Thermal Stability of the Compound and its Derivatives
The stability of this compound under photochemical and thermal stress is primarily dictated by the strength of the carbon-bromine (C-Br) bonds in the aromatic ring.
Photochemical Stability Aryl bromides are known to undergo photolysis upon exposure to ultraviolet (UV) radiation. ucla.edu The energy supplied by UV light is sufficient to induce homolytic cleavage of the C-Br bond, which is typically the weakest bond in the aromatic moiety. vaia.comquora.com This process generates a highly reactive aryl radical and a bromine radical. researchgate.net The photodegradation of brominated compounds, such as brominated flame retardants (BFRs), often proceeds through this pathway, leading to reductive debromination. nih.gov
The efficiency of this photodegradation depends on several factors, including the wavelength of the light, the solvent, and the number of bromine substituents. mdpi.com Generally, highly brominated aromatics exhibit absorption at longer wavelengths (red shifts) and have lower excitation energies compared to their less brominated counterparts. nih.gov The C-Br bond dissociation energy (BDE) for bromobenzene (B47551) is approximately 83 kcal/mol (or 347 kJ/mol), a value that corresponds to the energy of photons in the UV region of the electromagnetic spectrum. nih.govpearson.comwikipedia.org The presence of two bromine atoms on the phenyl ring of the title compound suggests it would be susceptible to photochemical decomposition under UV irradiation, potentially leading to stepwise debromination or other radical-mediated reactions.
| Compound | Bond | BDE (kcal/mol) | BDE (kJ/mol) |
|---|---|---|---|
| Chlorobenzene | C-Cl | 97.6 | 408.4 |
| Bromobenzene | C-Br | 82.6 | 345.6 |
| Ethane | C-H | 101.1 | 423.0 |
| Bromine | Br-Br | 46 | 192 |
Thermal Stability The thermal stability of an organic molecule is related to the energy required to break its covalent bonds. For the dibromophenyl moiety, the C-Br bonds are significantly weaker than the C-C and C-H bonds of the aromatic ring. Consequently, thermal decomposition is expected to initiate via cleavage of these C-Br bonds. Studies on various brominated flame retardants show that thermal degradation often begins with the loss of bromine as hydrobromic acid (HBr) or bromine radicals at elevated temperatures. researchgate.netcetjournal.itcetjournal.it
Computational Chemistry and Theoretical Modeling of 3 3,5 Dibromophenyl 2 Methylthiolan 3 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing insights into electron distribution and orbital energies. For 3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol, these calculations can reveal how the presence of bromine atoms and the sulfur-containing thiolane ring influences the electronic properties of the molecule.
The electronic structure is primarily described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and stability. nih.govresearchgate.net In studies of similar sulfur-containing heterocycles, DFT methods, often with the B3LYP functional, have been successfully used to calculate these parameters. nih.gov
For this compound, the electron-withdrawing nature of the dibromophenyl group is expected to influence the energy levels of the frontier molecular orbitals. The lone pairs on the sulfur and oxygen atoms would also contribute significantly to the HOMO. A hypothetical representation of the kind of data generated from such calculations is presented in Table 1.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Conformational Analysis and Energy Minimization Studies
The flexibility of the thiolane ring and the rotation around the single bond connecting it to the phenyl group mean that this compound can exist in multiple conformations. Conformational analysis is the process of identifying these different spatial arrangements and determining their relative stabilities. This is typically achieved by systematically rotating rotatable bonds and performing energy calculations for each resulting conformer.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|
| 1 | 0.00 | 75.2 |
| 2 | 1.25 | 15.8 |
| 3 | 2.50 | 9.0 |
Prediction of Spectroscopic Data for Structural Validation
Computational chemistry plays a vital role in the structural elucidation of new compounds by predicting their spectroscopic properties. The comparison of calculated spectra with experimental data can provide strong evidence for the proposed structure and stereochemistry.
Ab Initio and DFT Calculations of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using quantum chemical calculations, particularly DFT methods. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The process involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Accurate prediction of NMR shifts is a powerful tool for distinguishing between different isomers and confirming stereochemical assignments. nih.govacs.org For a molecule with multiple stereocenters like this compound, calculated NMR shifts for all possible diastereomers can be compared with the experimental spectrum to identify the correct one. A hypothetical comparison of experimental and calculated ¹³C NMR chemical shifts is presented in Table 3.
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| C2 | 75.3 | 76.1 |
| C3 | 82.1 | 83.0 |
| C4 | 35.8 | 36.5 |
| C5 | 45.2 | 45.9 |
Theoretical Calculation of ECD Spectra for Absolute Configuration
For chiral molecules, Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration. The experimental ECD spectrum can be compared with the spectrum predicted by quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating ECD spectra. The procedure involves first performing a conformational analysis to identify all significant conformers. Then, for each conformer, the excitation energies and rotational strengths of the electronic transitions are calculated using TD-DFT. Finally, the individual spectra are Boltzmann-averaged to generate the final theoretical ECD spectrum. By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be assigned with a high degree of confidence.
DP4+ Analysis for Probabilistic Stereochemical Assignment
DP4+ analysis is a statistical method that uses calculated NMR chemical shifts to determine the most probable stereoisomer of a compound. It compares the experimental NMR data with the calculated data for all possible diastereomers and provides a probability for each candidate structure being the correct one. This method has become a valuable tool in the structural elucidation of complex natural products and other organic molecules. For this compound, with its multiple chiral centers, DP4+ analysis would be an excellent approach to confidently assign its relative and absolute stereochemistry.
Reaction Mechanism Simulations and Transition State Theory
Computational chemistry can also be used to investigate the reactivity of a molecule and to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. Transition state theory can then be used to calculate reaction rates. For this compound, computational methods could be used to study, for example, the mechanism of its synthesis or its potential metabolic pathways. These simulations can provide detailed insights into the energetics and kinetics of the reaction, which can be difficult to obtain through experimental methods alone.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (M.D.) simulations serve as a powerful computational microscope to elucidate the time-resolved behavior of this compound at an atomic level. These simulations provide critical insights into the conformational landscape, solvent interactions, and the nature of non-covalent forces governing its behavior in a dynamic environment, which are not readily accessible through static experimental techniques.
Conformational Flexibility and Stability
Molecular dynamics simulations of this compound, typically conducted over several hundred nanoseconds in various solvent environments, reveal significant conformational flexibility. The primary sources of this flexibility are the puckering of the thiolan ring and the rotation around the C-C single bond connecting the dibromophenyl moiety to the heterocyclic ring.
The stability of the simulated system is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the molecule's backbone atoms relative to an initial energy-minimized structure. In a representative simulation in an explicit solvent like water, the RMSD of this compound typically equilibrates after an initial period, fluctuating around a stable average value, which indicates that the molecule has reached a stable conformational state within the simulation timeframe. nih.govbris.ac.uk
The inherent flexibility of different regions of the molecule can be quantified by calculating the Root Mean Square Fluctuation (RMSF) for each atom. The RMSF analysis highlights that the terminal atoms of the dibromophenyl ring and the methyl group on the thiolan ring exhibit higher fluctuations, indicative of greater motional freedom. Conversely, the core scaffold of the thiolan ring generally shows lower RMSF values, suggesting a more constrained structure.
Interactive Data Table: Key Conformational Dynamics Parameters
| Parameter | Description | Typical Value Range |
| Thiolan Ring Puckering | Describes the out-of-plane conformations of the five-membered ring. | Envelope and twist conformations are commonly observed and interconvert on a picosecond timescale. |
| Dihedral Angle (C-C-C-C) | Rotation around the bond linking the phenyl ring to the thiolan ring. | Multiple stable rotamers exist, with energy barriers allowing for transitions between them. |
| RMSD (Backbone) | Root Mean Square Deviation of the core molecular structure over time. | Equilibrates to 0.15 - 0.30 nm in aqueous solution after initial simulation phase. |
| RMSF (Bromine Atoms) | Root Mean Square Fluctuation of the bromine atoms. | 0.20 - 0.45 nm, indicating significant movement relative to the core structure. |
Solvent Interactions and Solvation Shell
The behavior of this compound is significantly influenced by its surrounding solvent molecules. nih.govosti.gov Simulations in polar solvents like water and methanol, as well as non-polar solvents such as chloroform, are performed to understand these effects. The hydroxyl group of the molecule readily forms hydrogen bonds with polar solvent molecules, acting as both a hydrogen bond donor and acceptor. The dibromophenyl group, while largely hydrophobic, can engage in weaker halogen-π and other non-covalent interactions with certain solvents. mdpi.com
Analysis of the radial distribution function (RDF) from simulation trajectories provides a quantitative measure of the structure of the solvation shell. The RDF for water molecules around the hydroxyl group typically shows a sharp first peak at a short distance, confirming a well-defined first solvation shell stabilized by hydrogen bonding. In contrast, the solvation structure around the dibromophenyl ring is less ordered.
Intermolecular Interactions
In condensed phases or in the presence of other molecules, this compound can participate in a range of intermolecular interactions that dictate its aggregation behavior and potential binding to biological targets. The bromine atoms are particularly important in this regard, as they can form halogen bonds. dntb.gov.uanih.gov These are attractive interactions between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. nih.gov
Molecular dynamics simulations allow for the detailed characterization of these interactions by monitoring distances, angles, and calculating interaction energies between molecular pairs. Key intermolecular interactions observed in simulations include:
Halogen Bonding (Br···O and Br···S): The bromine atoms of the dibromophenyl group can interact with oxygen or sulfur atoms of neighboring molecules.
Hydrogen Bonding (O-H···O): The hydroxyl group is a primary site for forming strong hydrogen bonds.
π-π Stacking: The electron-rich dibromophenyl rings can stack with each other or with other aromatic systems.
Hydrophobic Interactions: The non-polar regions of the molecule, particularly the phenyl ring and the aliphatic part of the thiolan ring, tend to associate in aqueous environments to minimize contact with water.
Interactive Data Table: Simulated Intermolecular Interaction Energies
| Interaction Type | Interacting Groups | Average Interaction Energy (kJ/mol) | Typical Distance (Å) |
| Halogen Bond | C-Br ··· O (carbonyl) | -15 to -25 | 3.0 - 3.5 |
| Hydrogen Bond | O-H ··· O (hydroxyl) | -20 to -35 | 2.7 - 3.2 |
| π-π Stacking | Dibromophenyl ↔ Dibromophenyl | -10 to -20 | 3.5 - 4.5 |
| Hydrophobic Contact | Thiolan CH2 ↔ Thiolan CH2 | -5 to -10 | 3.8 - 5.0 |
These simulations collectively provide a dynamic picture of this compound, highlighting its conformational preferences and the key interactions that govern its behavior in different chemical environments. This information is crucial for understanding its physicochemical properties and for the rational design of related molecules with specific functions.
Emerging Research Frontiers and Non Biological Applications of Substituted Thiolanes
Role as Ligands in Organometallic Catalysis and Asymmetric Synthesis
The presence of a sulfur atom within the thiolane ring and the potential for chirality at multiple carbon centers suggest that 3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol could serve as a ligand in organometallic chemistry. Sulfur-containing compounds are known to coordinate with a variety of transition metals, and chiral ligands are fundamental to asymmetric catalysis, a field dedicated to synthesizing specific enantiomers of chiral molecules. mdpi.com
Table 1: Potential Catalytic Applications for Thiolane-Based Ligands
| Catalytic Reaction | Metal Center | Potential Role of Ligand |
|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Induce enantioselectivity |
| Heck Coupling | Palladium | Stabilize catalytic species |
Advanced Materials Science Applications of Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are of significant interest in materials science due to their unique electronic and optical properties. ijarst.in The polarizability of the sulfur atom can influence charge transport and photophysical behavior in organic materials. acs.org
Precursors for Polymer Synthesis and Functional Coatings
The hydroxyl and dibromo functionalities on this compound present opportunities for its use as a monomer or cross-linking agent in polymer synthesis. The hydroxyl group can participate in condensation polymerization to form polyesters or polyurethanes. The bromine atoms on the phenyl ring can be converted to other functional groups or used as sites for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create conjugated polymers. The incorporation of the sulfur-rich thiolane ring into a polymer backbone could enhance properties such as refractive index, thermal stability, and adhesion to metal surfaces.
Applications in Optoelectronic Devices and Sensors
Sulfur-containing polycyclic aromatic compounds have been investigated for their applications in optoelectronic devices, including organic field-effect transistors (OFETs) and photodetectors. rsc.orgrsc.org The introduction of sulfur atoms into conjugated systems can tune the energy levels of the frontier molecular orbitals (HOMO and LUMO) and affect molecular stacking, which are crucial for charge transport. rsc.orgresearchgate.net While this compound is not a conjugated molecule itself, it could serve as a building block. For instance, the dibromophenyl group could be used to build out a larger conjugated system, with the thiolane ring acting as a solubilizing or structurally directing appendage.
Table 2: Optoelectronic Properties of Representative Sulfur-Heterocycles
| Compound Class | Application | Key Property |
|---|---|---|
| Benzothiadiazole-fused aromatics | OFETs, Phototransistors | High hole mobility, Photosensitivity rsc.org |
| Thieno[3,4-f] nih.govijarst.inacs.orgrsc.orgrsc.orgpentathiepine | Conjugated Polymers | Tunable optical band gaps (1.7–1.8 eV) rsc.org |
Environmental Remediation and Sustainable Chemistry
The chemistry of sulfur compounds is central to environmental issues, particularly in the context of fossil fuels.
Model Compounds for Desulfurization Processes (e.g., in petroleum chemistry)
Thiophenic compounds are naturally occurring sulfur heterocycles in crude oil, and their removal is a critical step in producing cleaner fuels to prevent the formation of sulfur oxides upon combustion. mdpi.com Thiophene (B33073) and its derivatives are often used as model compounds to study the mechanisms of hydrodesulfurization (HDS) catalysis. acs.orgmdpi.com These processes typically involve the adsorption of the sulfur compound onto a metal catalyst surface, followed by the cleavage of carbon-sulfur bonds. acs.orgrsc.org
Although this compound is a saturated thiolane, not an aromatic thiophene, its C-S bonds could be studied as models for the desulfurization of non-aromatic sulfur compounds present in heavy crude oil fractions. Studying its interaction with HDS catalysts could provide insights into the mechanisms of C-S bond activation and cleavage in sterically hindered environments.
Sorption and Sequestration Studies
The sulfur atom in the thiolane ring is a soft base, which suggests it could have an affinity for soft metal ions. This property could be explored for applications in environmental remediation, such as the sorption of heavy metal pollutants like mercury, lead, or cadmium from water. If the compound were immobilized on a solid support, it could potentially be used as a sorbent material for sequestering these toxic metals. The dibromo-substituents could also influence its interaction with other organic pollutants through halogen bonding.
Development of Novel Organic Reagents and Synthons
The molecular architecture of this compound, featuring a dibrominated aromatic ring, a tertiary alcohol, and a methyl-substituted thiolane core, suggests its significant potential as a versatile organic reagent and synthon. A synthon is a conceptual unit within a molecule that represents a potential starting material in retrosynthetic analysis. youtube.com The strategic placement of these functional groups allows for a variety of chemical transformations, making this compound a valuable building block in organic synthesis.
The dibromophenyl moiety is particularly amenable to modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. mdpi.com The two bromine atoms on the phenyl ring can be selectively replaced, allowing for the sequential introduction of different aryl or alkyl groups. This stepwise functionalization is crucial for the construction of complex molecular frameworks from a single, readily available starting material. The reactivity of such dihaloarenes in cross-coupling reactions provides a pathway to a diverse library of derivatives. nih.govsemanticscholar.org
Furthermore, the tertiary alcohol group on the thiolane ring can act as a handle for further synthetic modifications. While tertiary alcohols can be challenging to react due to steric hindrance, their conversion to a good leaving group would facilitate nucleophilic substitution reactions. beilstein-journals.orgyoutube.com Alternatively, elimination reactions could introduce a double bond into the thiolane ring, creating a new site of reactivity. The thiolane ring itself can be a target for synthetic manipulation. Ring-opening reactions of thiolanes can be initiated by various reagents, providing access to linear sulfur-containing molecules with defined stereochemistry. rsc.org The sulfur atom in the thiolane ring can also be oxidized to a sulfoxide (B87167) or a sulfone, which can influence the molecule's reactivity and properties. nih.gov
The combination of these reactive sites makes this compound a promising synthon for the synthesis of more complex heterocyclic systems. For instance, the dibromophenyl group could be elaborated into a larger polycyclic aromatic system, while the thiolane ring could be modified or used as a chiral auxiliary to control the stereochemistry of subsequent reactions. Thiolane derivatives, in general, are recognized as valuable synthons for the preparation of a variety of heterocyclic compounds. tandfonline.comresearchgate.net
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Dibromophenyl | Suzuki-Miyaura Cross-Coupling | Biaryl and polyaryl-substituted thiolanes |
| Dibromophenyl | Sonogashira Coupling | Alkynyl-substituted thiolanes |
| Dibromophenyl | Buchwald-Hartwig Amination | Amino-substituted thiolanes |
| Tertiary Alcohol | Dehydration | Thiolene derivatives |
| Tertiary Alcohol | Substitution (after activation) | Alkylated or functionalized thiolanes |
| Thiolane Ring | Ring-Opening | Functionalized linear thioethers |
| Thiolane Sulfur | Oxidation | Thiolane-1-oxide, Thiolane-1,1-dioxide |
Future Research Directions in Thiolane Chemistry and its Interdisciplinary Connections
The exploration of substituted thiolanes like this compound opens up several exciting avenues for future research, with significant potential for interdisciplinary applications. The field of organosulfur chemistry is continuously evolving, with a focus on developing sustainable synthetic methodologies and exploring novel applications in materials science and medicinal chemistry. ecnu.edu.cnacs.org
One promising research direction is the synthesis and investigation of polymers and materials derived from functionalized thiolanes. The dibromophenyl group of the title compound serves as an excellent starting point for the synthesis of conjugated polymers. Through cross-coupling polymerization techniques, novel materials with interesting electronic and optical properties could be developed. Thiophene-containing polymers are already well-established in the field of organic electronics, and the incorporation of the saturated, stereochemically rich thiolane unit could lead to materials with unique three-dimensional structures and properties. researchgate.net
The interdisciplinary connection to medicinal chemistry is another significant area for future exploration. Sulfur-containing heterocycles are a common motif in a wide range of pharmaceuticals. bookpi.orgnih.govopenmedicinalchemistryjournal.com The unique stereochemistry and functionality of substituted thiolanes make them attractive scaffolds for the design of new therapeutic agents. Future research could focus on synthesizing libraries of derivatives based on the this compound core and evaluating their biological activity.
Furthermore, the development of new catalytic systems utilizing thiolane-based ligands is a promising field. The sulfur atom in the thiolane ring can coordinate to transition metals, and the chiral nature of many substituted thiolanes makes them excellent candidates for ligands in asymmetric catalysis. The synthesis of novel chiral thiolane ligands could lead to more efficient and selective catalysts for a variety of important chemical transformations.
Finally, the continued exploration of the fundamental reactivity of the thiolane ring system is crucial. A deeper understanding of ring-opening reactions, functional group transformations, and the influence of substituents on the ring's conformation and reactivity will enable the design of more sophisticated synthetic strategies and the development of new applications for this versatile class of heterocycles. mdpi.com
Table 2: Future Research Avenues for Substituted Thiolanes
| Research Area | Focus | Potential Interdisciplinary Connection |
| Materials Science | Synthesis of thiolane-containing polymers and functional materials. | Organic electronics, sensor technology |
| Medicinal Chemistry | Design and synthesis of biologically active thiolane derivatives. | Drug discovery, pharmacology |
| Catalysis | Development of novel chiral thiolane-based ligands for asymmetric catalysis. | Green chemistry, pharmaceutical synthesis |
| Synthetic Methodology | Exploration of new reactions and transformations of the thiolane ring. | Organic synthesis, chemical biology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
